5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile
Description
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C14H10ClN5. It is a member of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its unique structural features and potential biological activities.
Properties
CAS No. |
188710-71-6 |
|---|---|
Molecular Formula |
C14H10ClN5 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H10ClN5/c1-8-4-3-5-10(9(8)2)19-14-13(15)18-11(6-16)12(7-17)20-14/h3-5H,1-2H3,(H,19,20) |
InChI Key |
KHCVINISDWKXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=C(N=C2Cl)C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 2,3-dimethylphenylamine with 5,6-dichloropyrazine-2,3-dicarbonitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dicyanopyrazine: A structurally related compound with different substituents.
5-Amino-6-chloropyrazine-2,3-dicarbonitrile: Another similar compound with an amino group instead of the dimethylphenyl group.
Uniqueness
5-Chloro-6-((2,3-dimethylphenyl)amino)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Chloro-6-(2,3-dimethylanilino)pyrazine-2,3-dicarbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazine family, characterized by a pyrazine ring substituted with chlorinated and dimethylaniline groups. Its chemical structure can be represented as follows:
- Chemical Formula : C12H10ClN5
- Molecular Weight : 259.69 g/mol
- SMILES Notation : Clc1ncn(c(c1C(=N)C#N)C(=N)C#N)C(C)C)C
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it has been evaluated for its inhibitory effects on deubiquitinating enzymes (DUBs), which play a crucial role in protein degradation and cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of several pyrazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values in the micromolar range (approximately 10 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit ubiquitin-specific proteases (USPs). High-throughput screening identified it as a potent inhibitor with selectivity towards USP8. This inhibition is crucial for regulating protein homeostasis and could have implications for treating diseases associated with protein misfolding and degradation .
Research Findings
| Study | Biological Activity | Cell Line/Target | IC50 Value |
|---|---|---|---|
| Study 1 | Anticancer | HeLa/A549 | ~10 µM |
| Study 2 | Enzyme Inhibition | USP8 | Potent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
